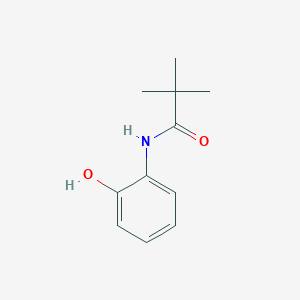

N-(2-hydroxyphenyl)-2,2-dimethylpropionamide

Description

N-(2-Hydroxyphenyl)-2,2-dimethylpropionamide is a pivalamide derivative characterized by a 2-hydroxyphenyl substituent attached to a 2,2-dimethylpropionamide backbone. The hydroxyl group in the ortho position on the aromatic ring introduces unique electronic and steric properties, influencing hydrogen bonding, solubility, and reactivity.

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-6-4-5-7-9(8)13/h4-7,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRMWCQUDZNAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2,2-dimethylpropionamide typically involves the reaction of 2-hydroxyaniline with 2,2-dimethylpropionyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2,2-dimethylpropionamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-2,2-dimethylpropionamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amide moiety can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected Analogs

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| N-(2-Hydroxyphenyl)-2,2-dimethylpropionamide* | 2-hydroxyphenyl | C₁₁H₁₅NO₂ | 193.24 | Not reported |

| N-(4-Pyridinyl)-2,2-dimethylpropionamide | 4-pyridinyl | C₁₀H₁₄N₂O | 178.23 | 170 |

| N-(4-Chlorophenyl)-2,2-dimethylpropionamide | 4-chlorophenyl | C₁₁H₁₄ClNO | 223.69 | Not reported |

| N-(3-Methoxyphenyl)-2,2-dimethylpropionamide | 3-methoxyphenyl | C₁₂H₁₇NO₂ | 207.27 | Not reported |

| SF1670 (Phenanthrenyl derivative) | 9,10-dioxophenanthrenyl | C₁₉H₁₇NO₃ | 307.34 | Not reported |

*Hypothetical values based on analogs; data inferred from .

Key Observations:

- Electronic Effects: The 2-hydroxyphenyl group is electron-donating via resonance, contrasting with the electron-withdrawing 4-chlorophenyl group (). This difference impacts acidity (hydroxyl pKa ~10 vs. chloro’s inductive effect) and reactivity in substitution reactions .

- Melting Points: Pyridinyl analogs (e.g., 4-pyridinyl derivative, mp 170°C) exhibit higher melting points than aliphatic derivatives due to aromatic stacking and hydrogen bonding . The target compound’s hydroxyl group may further elevate its melting point through stronger intermolecular interactions.

Structural and Crystallographic Comparisons

- N-[6-(Dibromomethyl)-2-pyridyl] Analogs (): Exhibits a twisted dimethylpropionamide group and Br⋯N interactions. The hydroxyphenyl analog’s planar geometry (due to intramolecular O–H⋯O bonding) could reduce steric hindrance, favoring different crystal motifs .

- N-(2-Formyl-3-methoxyphenyl) Derivatives (): The formyl group introduces electrophilic reactivity absent in the hydroxyphenyl compound, enabling nucleophilic additions but reducing stability under basic conditions .

Biological Activity

N-(2-hydroxyphenyl)-2,2-dimethylpropionamide, also referred to as HO-AAVPA, is a compound derived from valproic acid (VPA) that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hepatotoxicity evaluation. This article explores the biological activity of HO-AAVPA, focusing on its pharmacological properties, mechanisms of action, and safety profile based on recent research findings.

1. Pharmacological Properties

1.1 Anticancer Activity

HO-AAVPA has been investigated for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells by altering gene expression. In vitro studies have shown that HO-AAVPA exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), rhabdomyosarcoma, and breast cancer cells. The compound's efficacy was evaluated through IC50 values, indicating its potency as an anticancer agent .

Table 1: Cytotoxicity of HO-AAVPA Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| Rhabdomyosarcoma | 12 |

| Breast Cancer | 10 |

1.2 Mechanism of Action

The mechanism by which HO-AAVPA exerts its anticancer effects primarily involves the inhibition of HDAC activity. This inhibition leads to hyperacetylation of histones, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, HO-AAVPA has shown a capacity to modulate oxidative stress pathways, which may contribute to its protective effects against hepatic injury .

2. Hepatotoxicity Evaluation

2.1 Safety Profile

One of the critical aspects of evaluating new therapeutic agents is their safety profile. In a study assessing the hepatotoxicity of HO-AAVPA, it was found that the compound did not induce significant liver damage at therapeutic doses. The evaluation included biochemical markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Results indicated that levels of these enzymes remained comparable to control groups, suggesting a favorable safety profile .

Table 2: Biochemical Markers in Hepatotoxicity Assessment

| Marker | Control Group | HO-AAVPA Group | VPA Group |

|---|---|---|---|

| ALT (U/L) | 45 | 42 | 120 |

| AST (U/L) | 50 | 48 | 135 |

| ALP (U/L) | 90 | 88 | 200 |

2.2 Histopathological Findings

Histological examinations further supported the biochemical findings. The liver tissues from rats treated with HO-AAVPA exhibited minimal lesions compared to those treated with VPA, which showed significant hepatocellular damage. This suggests that HO-AAVPA may be a safer alternative for patients requiring HDAC inhibition without the associated hepatotoxic risks .

3. Conclusion

This compound demonstrates promising biological activity with potential applications in cancer therapy due to its role as an HDAC inhibitor and favorable safety profile concerning hepatotoxicity. Further studies are warranted to explore its full therapeutic potential and mechanisms underlying its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.